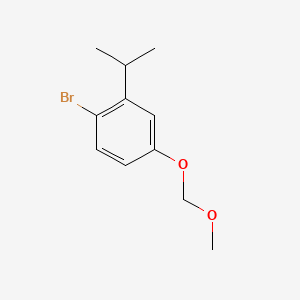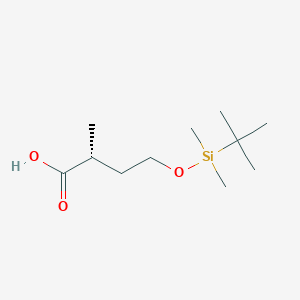
3,3,3-Trifluoroprop-1-ynylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoroprop-1-ynylboronic acid pinacol ester typically involves the hydroboration of terminal alkynes with pinacolborane. This reaction is catalyzed by simple, commercially available borane adducts such as H3B·THF and H3B·SMe2 . The reaction conditions are mild and tolerate various functional groups, including esters, amines, ethers, and halides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the hydroboration reaction under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,3-Trifluoroprop-1-ynylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using photoredox catalysis.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3 or NaOH are commonly used.
Protodeboronation: Photoredox catalysts and radical initiators are used.
Major Products Formed
Suzuki–Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Protodeboronation: The major products are alkenes or alkanes, depending on the specific reaction conditions.
Applications De Recherche Scientifique
3,3,3-Trifluoroprop-1-ynylboronic acid pinacol ester has several scientific research applications:
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of advanced materials and fine chemicals.
Mécanisme D'action
The mechanism of action of 3,3,3-Trifluoroprop-1-ynylboronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium catalyst.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- Vinylboronic Acid Pinacol Ester
- Alkylboronic Acid Pinacol Esters
Uniqueness
3,3,3-Trifluoroprop-1-ynylboronic acid pinacol ester is unique due to the presence of the trifluoroprop-1-ynyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where such properties are advantageous, such as in the synthesis of fluorinated organic compounds.
Propriétés
Formule moléculaire |
C9H12BF3O2 |
|---|---|
Poids moléculaire |
220.00 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(3,3,3-trifluoroprop-1-ynyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H12BF3O2/c1-7(2)8(3,4)15-10(14-7)6-5-9(11,12)13/h1-4H3 |
Clé InChI |
OLPXMXOYKROTSD-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C#CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13897612.png)



![3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide](/img/structure/B13897626.png)
![Benzyl cis-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate](/img/structure/B13897631.png)
![[(3S)-1,4-OxaZepan-3-yl]methanol](/img/structure/B13897633.png)

![7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13897649.png)


![2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid](/img/structure/B13897661.png)

